4-Pentyloxybenzyl alcohol

Description

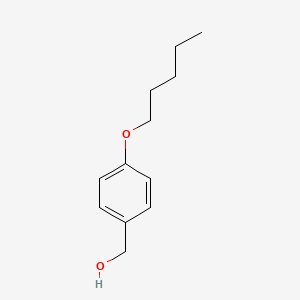

Structure

3D Structure

Properties

IUPAC Name |

(4-pentoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8,13H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOAHKAAZZLJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290525 | |

| Record name | 4-Pentyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81720-38-9, 3243-37-6 | |

| Record name | 4-(Pentyloxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81720-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC69114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pentyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(pentyloxy)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 Pentyloxybenzyl Alcohol

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of molecules like 4-pentyloxybenzyl alcohol. In a typical MS/MS experiment, the precursor ion of the compound is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these fragments provides valuable information about the molecule's structure.

For alcohols, common fragmentation patterns include alpha-cleavage and dehydration. youtube.com Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. youtube.com In the case of this compound, this would lead to the formation of specific charged fragments. Dehydration, the loss of a water molecule (H₂O), is another characteristic fragmentation pathway for alcohols and results in a peak at a mass-to-charge ratio (m/z) corresponding to the molecular ion minus 18. youtube.comlibretexts.org

The fragmentation of benzyl (B1604629) alcohol derivatives can also involve the loss of a dihydrogen molecule (H₂) and carbon monoxide (CO) or the direct loss of a formaldehyde (B43269) (HCHO) molecule. nih.govresearchgate.net While specific MS/MS data for this compound is not detailed in the provided results, the general principles of alcohol fragmentation suggest that the pentyloxy group and the benzyl alcohol moiety would both influence the resulting spectrum, leading to a unique fragmentation pattern that confirms the compound's identity. The analysis of these pathways is crucial for distinguishing it from its isomers. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying functional groups and understanding the electronic properties of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. msu.edu The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, key vibrational modes would include:

O-H Stretching: Due to the hydroxyl (-OH) group, a broad and strong absorption band is expected in the region of 3350 ± 50 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. spectroscopyonline.com

C-H Stretching: The pentyloxy chain and the benzyl group will exhibit C-H stretching vibrations. Asymmetric and symmetric CH₂ stretching modes typically appear around 3000±50 cm⁻¹ and 2965±30 cm⁻¹, respectively. theaic.org

Aromatic C=C Stretching: The benzene (B151609) ring will show characteristic stretching vibrations in the region of 1600-1450 cm⁻¹. theaic.org

C-O Stretching: A strong C-O stretching band is expected around 1220 ± 40 cm⁻¹. theaic.org For primary alcohols, a C-C-O asymmetric stretch is typically observed between 1075 and 1000 cm⁻¹. spectroscopyonline.com

O-H Bending: In-plane O-H bending vibrations are generally found around 1350 ± 50 cm⁻¹, while out-of-plane bending occurs at approximately 650 ± 50 cm⁻¹. spectroscopyonline.com

The following table summarizes the expected characteristic vibrational modes for this compound based on typical ranges for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch (broad) | 3350 ± 50 |

| Alkyl/Aromatic | C-H Stretch | 3000 - 2850 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Hydroxyl | O-H In-plane Bend | 1350 ± 50 |

| Ether/Alcohol | C-O Stretch | 1260 - 1000 |

| Hydroxyl | O-H Out-of-plane Bend | 650 ± 50 |

Attenuated Total Reflectance (ATR) Techniques in FTIR Analysis

Attenuated Total Reflectance (ATR) is a sampling technique used in FTIR spectroscopy that allows for the direct analysis of liquid and solid samples with minimal preparation. core.ac.uk In ATR-FTIR, the infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal surface. core.ac.uk When a sample is brought into contact with the crystal, this wave is attenuated at specific frequencies corresponding to the sample's vibrational modes. core.ac.uk

This technique is particularly useful for analyzing compounds like this compound as it is non-destructive and requires only a small amount of sample. core.ac.ukipb.pt The resulting spectrum is comparable to that obtained by traditional transmission methods, providing the same valuable information about the compound's functional groups. core.ac.uk The quality and speed of analysis make ATR-FTIR a preferred method for quality control in various industries. ipb.pt

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) present in a compound. This data is then compared to the theoretical percentages calculated from the compound's molecular formula (C₁₂H₁₈O₂) to verify its elemental composition and purity.

The theoretical elemental composition of this compound is:

Carbon (C): 74.19%

Hydrogen (H): 9.34%

Oxygen (O): 16.47%

Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the identity and purity of the synthesized or isolated compound.

| Element | Theoretical Mass % |

| Carbon (C) | 74.19% |

| Hydrogen (H) | 9.34% |

| Oxygen (O) | 16.47% |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. shimadzu.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then detects the resulting ions, providing a mass spectrum for each separated component.

This technique allows for both the qualitative identification of this compound (by comparing its retention time and mass spectrum to a known standard) and the quantitative determination of its purity. shimadzu.comoiv.int It can also be used to identify and quantify any impurities present in the sample. shimadzu.com The use of a split injection mode and a constant column flow rate are common parameters in GC-MS analysis. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Component Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which are not amenable to analysis by gas chromatography (GC). In the context of this compound, LC-MS would be the method of choice for identifying and quantifying non-volatile impurities, degradation products, or metabolites.

The process begins with the introduction of the sample into the LC system, where it is passed through a column packed with a stationary phase. The components of the sample mixture are separated based on their differential interactions with the stationary and mobile phases. For a moderately polar compound like this compound, a reversed-phase column (e.g., C18) would typically be used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Following separation by LC, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the components and can provide structural information through fragmentation analysis (MS/MS).

Table 1: Hypothetical LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B to elute compounds of varying polarity. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 10 µL |

| MS System | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification of specific non-volatile components. |

Chiroptical Methods for Stereochemical Elucidation of Chiral Analogues (if applicable)

Chiroptical methods are a class of spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These methods are indispensable for determining the absolute configuration and enantiomeric purity of chiral compounds. This compound itself is not chiral. However, if a chiral center were introduced into its structure, for instance, by modification of the benzylic carbon or the pentyloxy side chain, the resulting chiral analogues would require chiroptical analysis for full stereochemical characterization.

Common chiroptical techniques include:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often by comparison with theoretical calculations or spectra of known compounds.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect, is characteristic of a given enantiomer.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These are vibrational spectroscopic techniques that provide information about the stereochemistry of a molecule based on its vibrational modes.

Currently, there is no specific research available in the public domain that describes the synthesis or chiroptical analysis of chiral analogues of this compound. However, the principles of these techniques are broadly applicable. Should such chiral analogues be synthesized, these methods would be crucial for their structural elucidation. The development of synthetic routes to enantiomerically pure forms would likely involve chiral chromatography for separation, and the absolute configuration of the separated enantiomers would be determined using a combination of chiroptical spectroscopy and X-ray crystallography.

Chemical Reactivity and Transformations of 4 Pentyloxybenzyl Alcohol

Oxidation Reactions of the Hydroxyl Group

The primary alcohol group of 4-pentyloxybenzyl alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation of this compound to 4-pentyloxybenzaldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. This transformation is a crucial step in the synthesis of various organic compounds where the aldehyde functionality is a key intermediate. Common reagents for this selective oxidation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). libretexts.org These reagents are known for their ability to oxidize primary alcohols to aldehydes efficiently without significant formation of the corresponding carboxylic acid, especially in anhydrous conditions. wikipedia.orgkhanacademy.org Another approach involves catalytic aerobic oxidation using systems like Cu/TEMPO, which are known for high selectivity for primary alcohols.

| Reaction | Reagent | Solvent | Product |

| Selective Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 4-Pentyloxybenzaldehyde |

| Selective Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 4-Pentyloxybenzaldehyde |

| Catalytic Aerobic Oxidation | (bpy)CuI/TEMPO/O₂ (air) | Acetonitrile (B52724) (MeCN) | 4-Pentyloxybenzaldehyde |

| Metal-Free Oxidation | DMSO, H₂SO₄ | - | 4-Pentyloxybenzaldehyde |

Table 1: Reagents for Selective Oxidation of this compound to 4-Pentyloxybenzaldehyde.

Detailed research has shown that catalyst systems such as (bpy)CuI/TEMPO are highly effective for the aerobic oxidation of a wide array of primary alcohols, including benzylic ones, to their corresponding aldehydes under ambient temperature and pressure. organic-chemistry.org Similarly, metal-free oxidation using dimethyl sulfoxide (B87167) (DMSO) activated by an acid can efficiently convert benzylic alcohols to aromatic aldehydes. organic-chemistry.org

Stronger oxidizing agents will convert this compound directly to 4-pentyloxybenzoic acid. This can also be achieved by the oxidation of the intermediate 4-pentyloxybenzaldehyde. Reagents commonly employed for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone). libretexts.orgwikipedia.org These reactions are typically carried out in the presence of water, which facilitates the formation of a gem-diol intermediate from the aldehyde, which is then further oxidized. wikipedia.org

A patent describes a method for synthesizing benzoic acid compounds by the ultrasonic-assisted air oxidation of benzyl (B1604629) alcohol derivatives in the presence of diethylene glycol dimethyl ether, achieving high yields. google.com This method has been successfully applied to various substituted benzyl alcohols, such as 4-chlorobenzyl alcohol and 4-methylthiobenzyl alcohol, suggesting its applicability to this compound. google.com

| Reaction | Reagent | Solvent/Conditions | Product |

| Full Oxidation | Potassium Permanganate (KMnO₄) | Alkaline aqueous solution | 4-Pentyloxybenzoic Acid |

| Full Oxidation | Jones Reagent (CrO₃, H₂SO₄) | Acetone | 4-Pentyloxybenzoic Acid |

| Catalytic Oxidation | CrO₃ (cat.), H₅IO₆ | Acetonitrile (MeCN), water | 4-Pentyloxybenzoic Acid |

| Ultrasonic-Assisted Oxidation | Air (O₂), diethylene glycol dimethyl ether | Ultrasonic radiation | 4-Pentyloxybenzoic Acid |

Table 2: Reagents for the Oxidation of this compound to 4-Pentyloxybenzoic Acid.

Research on the oxidation of primary alcohols to carboxylic acids has also highlighted the use of catalytic amounts of CrO₃ with a stoichiometric amount of periodic acid (H₅IO₆) in wet acetonitrile, which provides excellent yields. organic-chemistry.org

Reduction Pathways Involving the Aromatic Ring or Derivatives (if applicable)

Reduction of the aromatic ring of this compound or its derivatives can be achieved through methods such as catalytic hydrogenation or the Birch reduction. These methods, however, can also affect other functional groups present in the molecule.

Catalytic hydrogenation of an aromatic ring typically requires harsh conditions, such as high pressure and temperature, and a suitable catalyst like platinum, palladium, or rhodium. wikipedia.orgnih.gov Under these conditions, the benzene (B151609) ring of this compound would be reduced to a cyclohexane (B81311) ring. However, the benzylic alcohol group is also susceptible to hydrogenolysis, which would lead to the formation of the corresponding hydrocarbon. Selective hydrogenation of the aromatic ring while preserving the alcohol functionality is challenging. For instance, the hydrogenation of benzyl alcohol over a Ru/Al₂O₃ catalyst has been studied, indicating that the choice of solvent and catalyst is critical. epa.gov

The Birch reduction offers a method for the partial reduction of the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.orgbyjus.com This reaction is carried out using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. nrochemistry.commasterorganicchemistry.com The pentyloxy group, being an electron-donating group, would direct the reduction to produce a specific regioisomer of the resulting diene. masterorganicchemistry.com The hydroxyl group of the benzyl alcohol may need to be protected prior to the Birch reduction to prevent unwanted side reactions.

Esterification and Etherification Reactions of the Alcohol Functionality

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification: The most common method for the esterification of an alcohol is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water formed as a byproduct is removed. athabascau.ca

For example, the reaction of this compound with acetic acid would yield 4-pentyloxybenzyl acetate.

Etherification: The Williamson ether synthesis is a widely used method for the preparation of ethers. wikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.comkhanacademy.org To synthesize an ether from this compound, it would first be treated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide) to form the ether (e.g., 4-(methoxymethyl)-1-(pentyloxy)benzene).

| Reaction | Reagents | General Conditions | Product Type |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Reflux | Ester |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Anhydrous solvent (e.g., THF) | Ether |

Table 3: General Conditions for Esterification and Etherification of this compound.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group.

This compound can be converted to the corresponding 4-pentyloxybenzyl halides through reaction with various halogenating agents. The reaction with hydrogen halides (HX) is a common method. For benzylic alcohols, this reaction can proceed through an Sₙ1 mechanism due to the stability of the resulting benzylic carbocation.

Alternatively, reagents like phosphorus tribromide (PBr₃) for bromination and thionyl chloride (SOCl₂) for chlorination are effective for converting primary alcohols to alkyl halides under milder conditions, often proceeding via an Sₙ2 mechanism.

| Halogenation Reaction | Reagent | Product |

| Chlorination | Thionyl Chloride (SOCl₂) | 4-Pentyloxybenzyl chloride |

| Bromination | Phosphorus Tribromide (PBr₃) | 4-Pentyloxybenzyl bromide |

| Halogenation | Hydrogen Halide (HCl, HBr) | 4-Pentyloxybenzyl halide |

Table 4: Reagents for the Conversion of this compound to Halogenated Derivatives.

The use of SOCl₂ or PBr₃ is often preferred as it avoids the strongly acidic conditions of using concentrated hydrogen halides and the byproducts are easily removed.

Formation of Other Leaving Group Activated Species

The hydroxyl group of an alcohol is a poor leaving group, necessitating its conversion to a more reactive species to facilitate nucleophilic substitution and other transformations. masterorganicchemistry.com For this compound, this is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.comlibretexts.org These groups are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion. libretexts.org

The formation of a tosylate from this compound involves its reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). masterorganicchemistry.comlibretexts.org The pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct. masterorganicchemistry.comyoutube.com Similarly, a mesylate can be prepared by reacting the alcohol with methanesulfonyl chloride (MsCl) and a base. masterorganicchemistry.com The reaction proceeds with retention of configuration at the benzylic carbon because the C-O bond of the alcohol is not broken during the process. masterorganicchemistry.comlibretexts.orgyoutube.com

These activated sulfonate esters of this compound are versatile intermediates. They can readily undergo SN2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups at the benzylic position. masterorganicchemistry.comlibretexts.org

Table 1: Reagents for the Formation of Leaving Group Activated Species from this compound

| Leaving Group | Reagent | Base | Reference |

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine | masterorganicchemistry.comlibretexts.org |

| Mesylate | Methanesulfonyl chloride (MsCl) | Pyridine | masterorganicchemistry.com |

Radical-Mediated Transformations of this compound

Direct C–O Bond Activation for Carbon Radical Generation

The direct activation of the strong C–O bond in alcohols to generate carbon radicals is a challenging but increasingly important transformation in organic synthesis. nih.gov For benzylic alcohols like this compound, several photoredox-catalyzed methods have emerged. nih.govnih.gov One strategy involves the reaction of the alcohol with a phosphine (B1218219) radical cation, generated from a photoexcited iridium complex. This forms a phosphoranyl radical intermediate which undergoes β-scission to yield the benzylic radical and triphenylphosphine (B44618) oxide. nih.gov

Another approach utilizes a dual catalytic system involving photoredox and persistent radical cation catalysis. This method can generate alkoxy radicals from simple aliphatic alcohols, which can then undergo further reactions. rsc.org While not specifically demonstrated for this compound, these methods provide a general framework for its conversion into a benzylic radical under mild conditions. rsc.orgrsc.org Boryl radicals, generated from sodium tetraphenylborate (B1193919) under visible light, have also been shown to activate the C(sp³)–OH bond of benzylic alcohols, leading to the formation of benzyl radicals. nih.gov

Table 2: Methods for Direct C–O Bond Activation of Benzylic Alcohols

| Method | Key Reagents | Intermediate | Radical Generated | Reference |

| Photoredox/Phosphine Catalysis | [Ir(III)] photocatalyst, Phosphine | Phosphoranyl radical | Benzyl radical | nih.gov |

| Photoredox/Persistent Radical Cation Dual Catalysis | Photocatalyst, Thianthrene | 5-Alkoxythianthrenium cation | Alkoxy radical | rsc.org |

| Boryl Radical Activation | Sodium tetraphenylborate, Photocatalyst | Boryl radical adduct | Benzyl radical | nih.gov |

Radical Coupling Reactions with Electron-Deficient Alkenes

Once the 4-pentyloxybenzyl radical is generated, it can participate in various carbon-carbon bond-forming reactions. A prominent example is the Giese reaction, which involves the addition of a carbon-centered radical to an electron-deficient alkene. nih.govrsc.org This reaction is a powerful tool for constructing new C-C bonds in an atom-economical manner under mild conditions. nih.gov

The 4-pentyloxybenzyl radical, formed via one of the methods described in the previous section, can add to Michael acceptors such as α,β-unsaturated esters and amides. rsc.org The resulting radical intermediate is then typically quenched by a hydrogen atom transfer (HAT) agent, such as a thiol, to afford the final product. cam.ac.uk Visible-light photoredox catalysis has become a key enabler for these transformations, allowing for the generation of the necessary radicals under gentle conditions. nih.govrsc.org

Table 3: Radical Coupling of Benzyl Radicals with Electron-Deficient Alkenes (Giese Reaction)

| Radical Source | Electron-Deficient Alkene Example | Catalyst System | Key Features | Reference |

| Benzylic Alcohol | α,β-Unsaturated ester | Photoredox catalyst | Mild, atom-economical C-C bond formation | nih.govrsc.org |

| Benzylic Alcohol | α,β-Unsaturated amide | Photoredox catalyst | High functional group tolerance | rsc.org |

C-H Functionalization Strategies on the 4-Pentyloxybenzyl Scaffold

Meta-C–H Arylation and Other Directed C–H Activations

Direct functionalization of C-H bonds is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. nih.gov For aromatic systems like the 4-pentyloxybenzyl scaffold, directing groups are often employed to achieve site-selectivity. thieme.de While ortho-C-H functionalization is common, achieving meta-selectivity is more challenging. uva.nlnih.gov

Recent advancements have demonstrated the palladium-catalyzed meta-C-H arylation of anisole (B1667542) derivatives, which are structurally related to the 4-pentyloxybenzyl moiety. thieme.deuva.nlnih.gov These methods often utilize a combination of a palladium catalyst, a norbornene mediator, and a specific ligand, such as an S,O-ligand. uva.nlnih.gov This catalytic system can overcome the inherent preference for ortho-functionalization and provides a new retrosynthetic approach to meta-substituted aryl ethers. uva.nlnih.gov While not explicitly demonstrated on this compound itself, these methodologies are highly relevant for the functionalization of its aromatic ring. The development of removable directing groups has also expanded the scope of meta-C-H functionalization of benzylic alcohol derivatives. nih.gov

Table 4: Catalytic Systems for Meta-C–H Arylation of Anisole Derivatives

| Catalyst | Mediator | Ligand | Key Features | Reference |

| Palladium | Norbornene | S,O-Ligand | High efficiency for meta-arylation, overcomes ortho-constraint | uva.nlnih.gov |

| Palladium | 2-Carbomethoxynorbornene | 3-Trifluoromethyl-2-pyridone | Applicable to benzylic alcohol derivatives with a removable oxime ether directing group | nih.gov |

Synthesis of O-Alkyl and O-Acyl Derivatives of this compound

The hydroxyl group of this compound is a prime site for functionalization, readily undergoing O-alkylation and O-acylation to yield ether and ester derivatives, respectively. These reactions are fundamental for altering the polarity, solubility, and electronic properties of the parent molecule.

O-Alkylation: The synthesis of O-alkyl derivatives, or ethers, of this compound is commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to furnish the desired ether. The reaction is generally efficient for primary alkyl halides. nih.gov

O-Acylation: Ester derivatives are synthesized through the acylation of the alcohol. This can be accomplished by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. The base serves to neutralize the hydrochloric acid or carboxylic acid byproduct. Alternatively, direct esterification with a carboxylic acid can be performed using a catalyst such as sulfuric acid, often requiring removal of water to drive the equilibrium towards the product. These acylation methods are pivotal in the synthesis of liquid crystalline materials where the 4-pentyloxybenzyl moiety is linked to other mesogenic units via an ester bridge.

| Reaction Type | Reagents | Product Type | General Scheme |

| O-Alkylation | 1. NaH2. R-X (Alkyl Halide) | Ether | Ar-CH₂OH → Ar-CH₂O⁻Na⁺ → Ar-CH₂OR |

| O-Acylation | R'COCl, Pyridine | Ester | Ar-CH₂OH → Ar-CH₂OCOR' |

Table 1: General methods for O-Alkylation and O-Acylation of this compound.

Preparation of Halogenated this compound Analogues

Introducing halogen atoms onto the this compound framework can be achieved at either the benzylic position or on the aromatic ring, leading to distinct classes of analogues with modified reactivity and physical properties.

Halogenation of the benzylic hydroxyl group is a common transformation that converts the alcohol into a more reactive intermediate. For instance, treatment of this compound with thionyl chloride (SOCl₂) effectively replaces the hydroxyl group with a chlorine atom, yielding 4-pentyloxybenzyl chloride. nih.gov This benzylic halide is a valuable precursor for subsequent nucleophilic substitution reactions, including the synthesis of amines and other derivatives.

Aromatic halogenation involves the electrophilic substitution on the benzene ring. The pentyloxy group is an ortho-, para-directing and activating group, meaning that incoming electrophiles (such as Br⁺ from Br₂/FeBr₃ or Cl⁺ from Cl₂/AlCl₃) will preferentially add to the positions ortho to the alkoxy group (positions 2 and 6). The reaction conditions can be tuned to favor mono- or di-substitution.

| Halogenation Site | Reagents | Product Example |

| Benzylic Position | Thionyl Chloride (SOCl₂) | 4-Pentyloxybenzyl chloride |

| Aromatic Ring (ortho) | Bromine (Br₂), Iron(III) Bromide (FeBr₃) | 2-Bromo-4-pentyloxybenzyl alcohol |

Table 2: Representative Halogenation Reactions.

Construction of Nitrogen-Containing Derivatives from the 4-Pentyloxybenzyl Scaffold

The incorporation of nitrogen is a key strategy for creating analogues with diverse chemical and biological properties. This can be achieved by converting the alcohol into amines or amides, or by using the scaffold to build heterocyclic systems.

The synthesis of primary, secondary, or tertiary amines can be accomplished from this compound through its conversion to 4-pentyloxybenzyl halide. The resulting halide can then undergo nucleophilic substitution with ammonia, a primary amine, or a secondary amine to yield the corresponding amine derivative. An alternative route is the reductive amination of 4-pentyloxybenzaldehyde (obtainable by oxidation of the alcohol), where the aldehyde is reacted with an amine in the presence of a reducing agent.

Amide bond formation can be achieved through several modern synthetic methods that couple alcohols and amines. nih.govorganic-chemistry.org One approach involves the oxidation of this compound to the corresponding carboxylic acid, followed by a standard amide coupling reaction (e.g., using a carbodiimide (B86325) reagent) with an amine. More direct methods include the acceptorless dehydrogenative coupling of the alcohol with an amine, often catalyzed by ruthenium or manganese complexes, which forms the amide bond with the liberation of hydrogen gas. nih.govelsevierpure.com

The 4-pentyloxybenzyl moiety can be appended to existing heterocyclic structures, such as piperidine (B6355638), which is a common scaffold in medicinal chemistry. mdpi.com A straightforward method is the N-alkylation of a piperidine derivative with 4-pentyloxybenzyl chloride or bromide. nih.gov This reaction, typically carried out in the presence of a non-nucleophilic base, forms a new carbon-nitrogen bond, linking the 4-pentyloxybenzyl group to the piperidine ring. Such derivatives are explored for their potential biological activities. nih.gov For example, the synthesis of 1-(4-pentyloxybenzyl)piperidine can be readily achieved by reacting piperidine with 4-pentyloxybenzyl chloride.

Incorporation into Liquid Crystalline Systems and Related Materials

The 4-pentyloxybenzyl group is a valuable building block in the design of liquid crystals. The combination of a rigid aromatic core and a flexible alkyl chain (the pentyloxy group) is a classic design element for inducing mesophase behavior.

The synthesis of liquid crystals incorporating the 4-pentyloxybenzyl moiety typically involves connecting it to another rigid molecular unit to create a larger, anisotropic molecule. colorado.edu A common strategy is the formation of an ester linkage. In this approach, this compound is reacted with a carboxylic acid that is itself part of a mesogenic core, for example, 4'-alkoxybiphenyl-4-carboxylic acid. The resulting ester combines the structural features of both fragments, often leading to materials that exhibit nematic or smectic liquid crystal phases. researchgate.net

| Linkage Type | Reactants | Product Core Structure | Resulting Property |

| Ester | This compound + Mesogenic Carboxylic Acid | Ar-COO-CH₂-Ar'(OR) | Liquid Crystalline |

| Imine (Schiff Base) | 4-Pentyloxybenzaldehyde + Mesogenic Aniline | Ar-CH=N-Ar'(OR) | Liquid Crystalline |

Table 3: Strategies for Incorporating the 4-Pentyloxybenzyl Moiety into Liquid Crystals.

Derivatization Strategies and Analogue Synthesis of 4 Pentyloxybenzyl Alcohol

The chemical structure of 4-pentyloxybenzyl alcohol, with its reactive hydroxyl group and modifiable aromatic ring, offers a versatile platform for a variety of derivatization strategies. These modifications are crucial for exploring its bioactivity, developing analytical methods, and creating novel molecular structures with tailored properties. The following sections detail specific synthetic transformations involving this compound and its immediate precursor, 4-pentyloxybenzaldehyde.

Mechanistic Investigations Involving 4 Pentyloxybenzyl Alcohol and Its Derivatives

Elucidation of Reaction Mechanisms in Organic Transformations

The structural features of 4-pentyloxybenzyl alcohol, namely the nucleophilic hydroxyl group and the substituted benzene (B151609) ring, allow it and its derivatives to participate in a diverse array of organic reactions. Understanding the mechanisms of these transformations is crucial for synthetic strategy and design.

Nucleophilic Acyl Substitution Mechanisms in Esterification

The formation of esters from this compound is a classic example of a nucleophilic acyl substitution reaction. This transformation, typically involving a carboxylic acid, proceeds through a well-established addition-elimination mechanism that can be catalyzed by either acid or base.

Under acidic conditions, such as in a Fischer esterification, the process begins with the protonation of the carbonyl oxygen of the carboxylic acid. byjus.commasterorganicchemistry.comchemguide.co.uk This initial step significantly increases the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of this compound attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org A proton transfer then occurs from the newly added benzyl (B1604629) alcohol moiety to one of the original hydroxyl groups, converting it into a good leaving group (water). byjus.comchemguide.co.uk The tetrahedral intermediate then collapses, eliminating a molecule of water and reforming the carbonyl double bond. The final step is the deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. byjus.commasterorganicchemistry.com The entire process is a series of equilibrium steps. masterorganicchemistry.com

The general acid-catalyzed esterification mechanism is summarized in the table below.

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, activating the carbonyl group. |

| 2. Nucleophilic Attack | The alcohol (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. |

| 5. Elimination of Water | The protonated hydroxyl group leaves as a neutral water molecule. |

| 6. Deprotonation | The protonated ester is deprotonated to form the final ester product and regenerate the catalyst. |

Radical Cascade Mechanisms in C-C Bond Formation

Radical cascade reactions are powerful tools in organic synthesis, allowing for the formation of multiple carbon-carbon bonds in a single, efficient operation. admin.chnih.gov These reactions proceed through a sequence of intramolecular and/or intermolecular radical additions. Derivatives of this compound can be designed to participate in such cascades, typically initiated by the generation of a radical species.

The general mechanism begins with the formation of a radical, which then adds to an unsaturated system like an alkene or alkyne, generating a new radical intermediate. nih.gov This intermediate can then undergo further cyclizations or additions to form complex molecular architectures. For instance, a highly reactive vinyl radical, generated from the addition of a nitrogen-centered radical to an alkyne, can serve as a key intermediate for subsequent bond-forming steps. nih.gov While specific studies detailing this compound derivatives in radical cascades are not prevalent in the provided search results, their structural motifs are amenable to such transformations. The pentyloxybenzyl group could be part of a radical precursor or act as a modulating group influencing the reactivity and selectivity of the cascade process.

A proposed general pathway for a radical cascade is outlined below.

| Step | Description |

| 1. Initiation | Generation of an initial radical species from a precursor using an initiator (e.g., heat, light, or a chemical reagent). |

| 2. Propagation (Cascade) | The initial radical adds to a π-system (e.g., alkene, alkyne) to form a new radical intermediate. This intermediate undergoes a series of subsequent intramolecular (cyclization) or intermolecular additions to form new C-C bonds. |

| 3. Termination | The radical chain is terminated through various pathways, such as radical combination or disproportionation, to yield the final product. |

Transition Metal-Catalyzed Reaction Pathways (e.g., Rh-catalyzed cycloisomerization, Pd/NBE relay catalysis)

Transition metal catalysis offers a versatile platform for a wide range of organic transformations, including those involving derivatives of this compound.

Rhodium-Catalyzed Cycloisomerization: Rhodium catalysts are particularly effective in promoting cycloisomerization reactions, which rearrange a molecule's atoms to form a cyclic product. nih.govacs.orgresearchgate.net For example, in the cycloisomerization of N-allylated bicyclo[1.1.0]butylalkylamines, the mechanism is believed to involve the oxidative addition of Rh(I) across a strained C-C bond of the bicyclobutane. acs.org This is followed by rearrangement to a rhodium-carbene intermediate, which then undergoes an intramolecular cyclopropanation. In other systems, such as the cycloaddition of benzamides and alkynes, the mechanism involves C-H activation to form a five-membered rhodacycle intermediate, which then undergoes migratory insertion of the alkyne. nih.gov A derivative of this compound could be incorporated into a substrate that undergoes such a Rh-catalyzed intramolecular cyclization, with the pentyloxybenzyl group influencing the electronic properties and steric environment of the reaction center.

Palladium/Norbornene (Pd/NBE) Relay Catalysis: Palladium/Norbornene (Pd/NBE) cooperative catalysis, often referred to as the Catellani reaction, is a powerful strategy for the multi-functionalization of arenes. nih.govnih.gov This methodology allows for the simultaneous functionalization at both the ipso and ortho positions of an aryl halide. nih.gov The catalytic cycle typically begins with the oxidative addition of an aryl halide (which could bear a 4-pentyloxybenzyl ether or a related group) to a Pd(0) species. nih.govyoutube.com The resulting aryl-Pd(II) complex then undergoes migratory insertion with norbornene (NBE), followed by an intramolecular C-H activation at the ortho position of the aryl ring to form a stable five-membered palladacycle intermediate. nih.govnih.gov This key intermediate prevents β-hydride elimination and serves as a platform for subsequent coupling reactions with various electrophiles at the ortho position and nucleophiles at the ipso position, ultimately leading to highly substituted aromatic products.

Enzymatic Interaction Mechanisms of this compound Derivatives

Derivatives of this compound have been investigated for their potential to modulate the activity of key enzymes involved in physiological and pathological processes.

Investigation of 5-Lipoxygenase Activation Mechanisms by 4-Pentyloxybenzyl Derivatives

5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov The activation of 5-LOX is a complex, multi-step process. In cells, an influx of Ca²⁺ triggers the translocation of 5-LOX to the nuclear membrane. nih.gov There, it interacts with the 5-lipoxygenase-activating protein (FLAP), which is essential for presenting the arachidonic acid substrate to the enzyme. nih.govcore.ac.uk

Beyond calcium, 5-LOX activity is also allosterically regulated by other factors, including ATP. nih.govnih.gov Studies have identified an allosteric binding site for ATP, and its binding can significantly increase the enzyme's catalytic efficiency. nih.gov It is hypothesized that certain small molecules can act as allosteric activators by binding to regulatory sites on the enzyme, inducing conformational changes that enhance its activity. While specific studies on 4-pentyloxybenzyl derivatives as 5-LOX activators were not found in the search results, the discovery of novel activators like salicylate (B1505791) derivatives suggests the existence of allosteric sites that can be targeted. nih.gov A 4-pentyloxybenzyl derivative could potentially interact with such a site, distinct from the substrate or ATP binding sites, to modulate enzyme function. This interaction could stabilize an active conformation of the enzyme, thereby enhancing the production of leukotrienes.

Studies on Glucosylceramide Synthase Inhibition by 4-Pentyloxybenzyl Piperidine (B6355638) Derivatives

Glucosylceramide synthase (GCS) is a pivotal enzyme that catalyzes the first step in the synthesis of most glycosphingolipids, transferring glucose from UDP-glucose to ceramide. researchgate.netresearchgate.net Inhibiting this enzyme is a therapeutic strategy for diseases characterized by abnormal glycolipid accumulation, such as certain lysosomal storage disorders. nih.gov

Derivatives of 4-pentyloxybenzyl piperidine have been designed as inhibitors of GCS. The proposed mechanism of action for these compounds is based on their structural mimicry of the natural substrate, ceramide. The hydrophobic pentyloxybenzyl group, combined with a polar piperidine core, can effectively occupy the ceramide binding site on the GCS enzyme. This competitive or mixed-type inhibition prevents the natural substrate from binding, thereby blocking the synthesis of glucosylceramide and the subsequent formation of complex glycosphingolipids. researchgate.netnih.gov Research on related inhibitors, such as N-alkylated deoxynojirimycins and other piperidine azasugars, supports this mechanistic model, where a lipophilic chain and a polar, sugar-mimicking headgroup are key for potent inhibition. nih.govnih.gov

The table below summarizes the key components of GCS inhibition by these derivatives.

| Component | Role in Inhibition |

| 4-Pentyloxybenzyl Group | Mimics the hydrophobic acyl chain of ceramide, facilitating binding to the active site. |

| Piperidine Core | Acts as a mimic of the sphingoid base or the transition state, interacting with key residues in the enzyme's active site. |

| Overall Structure | Competitively blocks the ceramide binding site on Glucosylceramide Synthase. |

| Outcome | Prevents the synthesis of glucosylceramide, leading to a reduction in downstream glycosphingolipids. |

General Mechanisms of Alcohol-Enzyme Interactions

The biological metabolism of alcohols is primarily carried out by a group of enzymes, with alcohol dehydrogenase (ADH), cytochrome P450 (CYP) enzymes, and catalase playing the most significant roles. nih.govnih.gov These enzymes are responsible for the oxidation of alcohols to aldehydes and subsequently to carboxylic acids. nih.gov

Alcohol Dehydrogenase (ADH): ADH is the principal enzyme involved in the metabolism of primary and secondary alcohols. nih.govresearchgate.net The general mechanism involves the transfer of a hydride ion from the alcohol's alpha-carbon to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), resulting in the formation of an aldehyde or ketone and NADH. researchgate.netlibretexts.org The reaction takes place in the cytosol of liver cells. nih.gov The key steps in the catalytic cycle of ADH are:

Binding of NAD+: The coenzyme NAD+ binds to the active site of the enzyme. researchgate.net

Substrate Binding: The alcohol substrate then binds to the active site, coordinating with a zinc ion present in many animal ADHs. researchgate.net

Deprotonation: A basic residue in the active site, often a histidine, abstracts a proton from the alcohol's hydroxyl group, forming an alkoxide. researchgate.net

Hydride Transfer: The hydride ion is transferred from the alkoxide to the NAD+ molecule, forming NADH and the corresponding aldehyde or ketone. researchgate.netlibretexts.org

Product Release: The aldehyde or ketone product and NADH are released from the enzyme. researchgate.net

The rate of this process can be influenced by the genetic variants of ADH, with some isoforms exhibiting higher activity than others. nih.govnih.gov

Cytochrome P450 (CYP) System: The microsomal ethanol-oxidizing system (MEOS), which primarily involves the CYP2E1 isozyme, provides an alternative pathway for alcohol metabolism, especially at higher alcohol concentrations. nih.govnih.gov This system, located in the endoplasmic reticulum, also oxidizes alcohols to aldehydes. nih.gov

The interaction between alcohols and these enzymes can be influenced by various factors, including the structure of the alcohol, the presence of inhibitors or activators, and the genetic makeup of the individual. nih.govnih.gov For instance, some drugs can inhibit ADH, leading to reduced alcohol metabolism. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

While direct mechanistic studies on this compound are not extensively documented in publicly available literature, structure-activity relationship (SAR) studies on related benzyl alcohol and alkylphenol derivatives provide valuable insights into how structural modifications can influence their interaction with enzymes. SAR studies systematically alter the chemical structure of a molecule and assess the impact on its biological activity, which in this context refers to the chemical or enzymatic interaction. frontiersin.org

The key structural features of this compound that can be analyzed in an SAR context are the benzyl alcohol core, the pentyloxy substituent, and the position of this substituent on the aromatic ring.

Influence of the Alkoxy Chain Length: Research on the enzymatic oxidation of 4-alkylphenols by vanillyl-alcohol oxidase provides a relevant model for understanding the potential impact of the alkoxy chain in this compound. A study on 4-methylphenol, 4-ethylphenol (B45693), and 4-propylphenol (B1200801) demonstrated that the length of the alkyl chain significantly affects the rate of enzymatic conversion. nih.gov While 4-methylphenol was converted very slowly, 4-ethylphenol and 4-propylphenol were readily converted. nih.gov This suggests that the size and lipophilicity of the substituent at the para-position can be a critical determinant for substrate binding and turnover in the enzyme's active site. It is plausible that the pentyloxy group in this compound, with its five-carbon chain, influences its interaction with enzymes in a similar manner, potentially affecting the orientation and binding affinity within the active site.

Table 1: Effect of Alkyl Chain Length on the Conversion of 4-Alkylphenols by Vanillyl-Alcohol Oxidase

| Substrate | Relative Conversion Rate |

|---|---|

| 4-Methylphenol | Very Slow |

| 4-Ethylphenol | Readily Converted |

| 4-Propylphenol | Readily Converted |

Data derived from a study on vanillyl-alcohol oxidase. nih.gov

Role of the Benzyl Alcohol Moiety: The benzyl alcohol group itself is a primary site for enzymatic oxidation. The hydroxyl group is crucial for binding to the active site of dehydrogenases, and the benzylic proton is abstracted during the oxidation process. libretexts.org Studies on various benzyl alcohol derivatives have shown that substituents on the aromatic ring can influence the electronic properties of the alcohol and, consequently, its reactivity. Electron-donating groups, such as the pentyloxy group, can increase the electron density on the aromatic ring and potentially affect the pKa of the hydroxyl group, which could in turn alter the rate of deprotonation in the enzyme's active site.

Positional Isomerism: The position of the substituent on the benzene ring is also a critical factor in determining the interaction with an enzyme. The para-position of the pentyloxy group in this compound places it directly opposite the benzylic alcohol group. This specific orientation can dictate how the molecule fits into the enzyme's active site. For many enzymes, the active site has a well-defined shape and size, and the correct positioning of substituents is essential for effective binding and catalysis. Studies on other substituted aromatic compounds have repeatedly demonstrated that ortho-, meta-, and para-isomers can exhibit vastly different biological activities due to steric and electronic effects that influence enzyme-substrate recognition. psu.edu

Computational Chemistry and Theoretical Studies of 4 Pentyloxybenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, energies, and a host of other properties with remarkable accuracy.

Density Functional Theory (DFT) Studies of Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule with rotational freedom like 4-pentyloxybenzyl alcohol, DFT can be employed to determine the most stable three-dimensional arrangements, or conformers, and their relative energies.

The conformational landscape of this compound is primarily dictated by the dihedral angles within the pentyloxy chain and the orientation of the hydroxymethyl group relative to the benzene (B151609) ring. DFT calculations would involve systematically rotating these bonds and calculating the energy of each resulting conformation to map out the potential energy surface. Studies on similar molecules, such as benzyl (B1604629) alcohol and its derivatives, have shown that the orientation of the hydroxyl group can lead to different intramolecular interactions, influencing stability. researchgate.net For this compound, the key dihedral angles would include those along the C-C bonds of the alkyl chain and the C-O bonds of the ether and alcohol groups. The most stable conformers are typically those that minimize steric hindrance and may be stabilized by weak intramolecular forces.

Table 1: Hypothetical Relative Energies of this compound Conformers based on DFT Calculations

This table illustrates the kind of data that would be generated from a DFT conformational analysis. The relative energies (ΔE) are given with respect to the most stable conformer.

| Conformer | Dihedral Angle (Cα-C1-O-C1') | Dihedral Angle (C1-O-C1'-C2') | Relative Energy (kcal/mol) |

| A (Global Minimum) | g+ | anti | 0.00 |

| B | g- | anti | 0.50 |

| C | anti | g+ | 1.20 |

| D | anti | g- | 1.25 |

Note: This data is illustrative and based on typical findings for flexible alkoxy-substituted aromatic compounds. 'g+' and 'g-' refer to gauche conformations, and 'anti' refers to an anti-periplanar conformation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound. By calculating the magnetic shielding tensors of atomic nuclei, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.govacs.orgacs.org Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies for Infrared (IR) spectroscopy can be predicted. researchgate.net

For this compound, DFT calculations could provide a theoretical ¹H and ¹³C NMR spectrum. These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions has become quite high with modern functionals and basis sets. nih.gov Likewise, the calculated IR spectrum would show characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and various aromatic C-H and C=C vibrations.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound using DFT

This table shows a hypothetical set of predicted ¹³C NMR chemical shifts, which would be a direct output of DFT calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (ipso, C-OH) | 134.5 |

| C2/C6 (ortho) | 128.9 |

| C3/C5 (meta) | 114.8 |

| C4 (ipso, C-O-pentyl) | 158.2 |

| Cα (CH₂OH) | 64.7 |

| C1' (O-CH₂) | 68.1 |

| C2' | 29.0 |

| C3' | 28.3 |

| C4' | 22.5 |

| C5' (CH₃) | 14.1 |

Note: These values are illustrative and based on typical chemical shifts for similar structural motifs. The actual predicted values would depend on the specific DFT method and basis set used.

Molecular Dynamics (MD) Simulations for Dynamic Behaviour and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of processes such as conformational changes, diffusion, and interactions with solvent molecules. acs.orgarxiv.orgunimelb.edu.au

An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves and interacts with its environment. acs.orgnih.gov The hydrophobic pentyloxy chain would likely exhibit a tendency to minimize contact with water, while the polar benzyl alcohol headgroup would form hydrogen bonds with surrounding water molecules. These simulations can provide insights into the hydration shell around the molecule and the average orientation of the molecule at a solvent interface. nih.gov Such studies are crucial for understanding the solubility and transport properties of the molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism, energetics, and the structure of transient species like transition states. For this compound, a relevant reaction to study would be the oxidation of the benzyl alcohol group to an aldehyde or a carboxylic acid.

Using methods like DFT, the entire reaction pathway can be mapped out. nih.gov This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. researchgate.net Such studies can help in understanding the reactivity of this compound and can be used to design catalysts for its selective transformation. nih.gov

In Silico Docking and Ligand-Protein Interaction Studies of 4-Pentyloxybenzyl Derivatives (focused on binding modes, not efficacy)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for predicting the binding mode of a potential drug molecule to its protein target. While direct docking studies on this compound are not widely reported, the principles can be applied to its derivatives to understand their potential interactions with biological targets.

For instance, derivatives of this compound could be docked into the active site of a target protein. The docking algorithm would explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results would reveal the most likely binding mode, highlighting the key amino acid residues in the protein's active site that interact with the ligand. frontiersin.org This information is crucial for structure-activity relationship (SAR) studies, where the aim is to design molecules with improved binding affinity. Studies on other phenolic derivatives have successfully used this approach to understand their binding to various receptors. nih.govnih.gov

Role in Complex Molecular Architectures and Specialized Organic Synthesis

4-Pentyloxybenzyl Alcohol as a Versatile Building Block in Multi-Step Organic Synthesis

This compound serves as a valuable and versatile building block in the multi-step synthesis of complex organic molecules. Its utility stems from the presence of two key functional groups: the primary alcohol and the pentyloxy-substituted aromatic ring. These features allow for a variety of chemical transformations, enabling its incorporation into larger, more intricate molecular frameworks.

The primary alcohol group is a key site for synthetic modifications. It can be readily oxidized to form 4-pentyloxybenzaldehyde or 4-pentyloxybenzoic acid, which are themselves important intermediates. For instance, the aldehyde can participate in olefination reactions, such as the Wittig reaction, to form stilbene (B7821643) derivatives, or in reductive amination to produce substituted benzylamines. The carboxylic acid can be converted into esters, amides, or acid chlorides, providing a gateway to a wide array of other functional groups.

Furthermore, the alcohol can be transformed into a good leaving group, for example, by conversion to a tosylate or a halide, facilitating nucleophilic substitution reactions. This allows for the introduction of various nucleophiles at the benzylic position, expanding the synthetic possibilities.

The 4-pentyloxy group on the aromatic ring also plays a crucial role. It is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. More importantly, the ether linkage is generally stable under many reaction conditions, but can be cleaved under specific, often harsh, acidic or reductive conditions if required. This allows for the late-stage unmasking of a phenol (B47542) functionality, adding another layer of synthetic flexibility.

The lipophilic pentyloxy chain can enhance the solubility of synthetic intermediates in organic solvents, which can be advantageous in certain reaction and purification steps. This property is particularly useful in the synthesis of large, nonpolar molecules.

While specific examples of its use in the total synthesis of natural products are not extensively documented in readily available literature, the fundamental reactivity of this compound makes it an ideal starting material or intermediate for constructing complex scaffolds. Its structural motifs are found in various classes of organic compounds, including pharmaceuticals, liquid crystals, and other advanced materials. The principles of its reactivity are well-established, allowing synthetic chemists to strategically incorporate it into a wide range of synthetic routes. Vinyl-substituted alcohols, for example, represent a useful class of molecular skeletons that can be synthesized using building blocks like this compound. rsc.org

Precursor for the Synthesis of Optically Active Compounds

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. nih.gov this compound and its derivatives can serve as prochiral precursors for the synthesis of optically active compounds, particularly chiral benzylic alcohols. These chiral alcohols are significant structural motifs in many natural products and pharmaceutical agents. nih.govsigmaaldrich.com

One of the primary methods to obtain chiral (4-pentyloxyphenyl)methanol is through the asymmetric reduction of the corresponding ketone, 4-pentyloxyacetophenone. This transformation can be achieved using various chiral reducing agents or catalyst systems. For example, metal-catalyzed asymmetric transfer hydrogenation using a ruthenium complex with a chiral ligand can afford the chiral alcohol with high enantioselectivity. google.com

Another powerful strategy is enzymatic kinetic resolution (EKR). mdpi.commdpi.com In this approach, a racemic mixture of this compound is treated with an enzyme, typically a lipase, in the presence of an acyl donor. The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the acylated product. Lipases from Candida antarctica (CAL-B) are often employed for such resolutions due to their broad substrate scope and high enantioselectivity. mdpi.comnih.gov This method can provide access to both enantiomers of the alcohol in high optical purity. nih.gov

The resulting optically active this compound can then be used as a chiral building block in subsequent synthetic steps. The stereocenter at the benzylic position can direct the stereochemical outcome of further reactions, enabling the construction of complex molecules with multiple stereocenters. The development of stereodivergent synthesis methods allows for the creation of all possible stereoisomers of a target molecule by simply changing the configuration of the metal catalysts used. nih.gov

The table below summarizes the key approaches for synthesizing optically active compounds derived from this compound.

| Method | Starting Material | Key Reagents/Catalysts | Product | Key Feature |

| Asymmetric Reduction | 4-Pentyloxyacetophenone | Chiral Ruthenium Complex, Hydrogen Source | Enantiomerically enriched (4-pentyloxyphenyl)methanol | Direct formation of a single enantiomer |

| Enzymatic Kinetic Resolution | Racemic this compound | Lipase (e.g., CAL-B), Acyl Donor | Enantiomerically enriched alcohol and ester | Separation of enantiomers from a racemate |

Integration into Polymeric Scaffolds and Advanced Organic Materials (focus on chemical role)

The structural characteristics of this compound make it a suitable candidate for integration into polymeric scaffolds and other advanced organic materials, such as liquid crystals. Its chemical role in these applications is primarily centered around its ability to act as a functional monomer or a modifying agent, where the pentyloxy tail and the benzyl (B1604629) alcohol moiety impart specific properties to the final material.

A significant application lies in the realm of solid-phase organic synthesis (SPOS), where the 4-pentyloxybenzyl moiety can be incorporated as a linker attached to a polymer resin. This is analogous to the well-known Wang resin, which is based on 4-benzyloxybenzyl alcohol. mdpi.com In this context, the hydroxyl group of this compound is attached to a polymer backbone, such as polystyrene cross-linked with divinylbenzene. The resulting resin can then be used to immobilize a substrate via an ester or ether linkage to the benzylic position. The pentyloxy group in such a resin would increase its lipophilicity, potentially improving swelling in less polar organic solvents and influencing the reaction kinetics at the solid-liquid interface. After the desired chemical transformations are carried out on the immobilized substrate, the product can be cleaved from the resin, often under acidic conditions.

Furthermore, the elongated, rod-like structure conferred by the pentyloxybenzyl group is a common feature in liquid crystalline materials. Molecules containing such alkoxy-substituted phenyl rings often exhibit mesophases (liquid crystal phases) over a specific temperature range. By incorporating the 4-pentyloxybenzyl moiety into a polymer backbone or as a side chain, it is possible to synthesize liquid crystal polymers (LCPs). In these materials, the rigid 4-pentyloxybenzyl units can self-assemble into ordered structures, leading to anisotropic properties that are useful in applications like optical films and displays.

The hydroxyl group of this compound also allows it to be used as a chain-end functionalizing agent in polymerization reactions. This can be used to introduce the 4-pentyloxybenzyl group at the terminus of a polymer chain, thereby modifying the surface properties or providing a site for further chemical modification.

Development of Selective Protecting Group Strategies Involving the 4-Pentyloxybenzyl Moiety

In multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy to prevent unwanted side reactions. masterorganicchemistry.com The 4-pentyloxybenzyl (POB) group, derived from this compound, can be employed as a protecting group for hydroxyl functions, analogous to the widely used p-methoxybenzyl (PMB) group. organic-chemistry.orgnih.gov The development of protecting group strategies is essential for the synthesis of complex molecules like oligosaccharides. bham.ac.ukresearchgate.net

The POB group is typically introduced by reacting the alcohol to be protected with 4-pentyloxybenzyl bromide or chloride under Williamson ether synthesis conditions, which involves the use of a base like sodium hydride. organic-chemistry.org Alternatively, for acid-sensitive substrates, 4-pentyloxybenzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org

The stability of the POB ether is a key aspect of its utility. It is generally robust under basic, nucleophilic, and reductive conditions (e.g., with NaBH₄ or LiAlH₄), making it compatible with a wide range of synthetic transformations. uwindsor.ca This stability profile is a hallmark of benzyl-type protecting groups. organicchemistrytutor.com

The removal (deprotection) of the POB group is where its specific electronic properties, conferred by the pentyloxy substituent, become important. Similar to the PMB group, the electron-donating nature of the pentyloxy group facilitates oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to selectively remove the POB group in the presence of other protecting groups like standard benzyl (Bn) or silyl (B83357) ethers. organic-chemistry.orgresearchgate.net The reaction proceeds through the formation of a stabilized benzylic cation.

A crucial concept in complex synthesis is "orthogonality," which refers to the ability to deprotect one type of protecting group without affecting others. bham.ac.uknih.gov The POB group can be part of an orthogonal set. For example, it can be removed with DDQ while a silyl ether (like TBDMS) remains intact. Conversely, the silyl ether can be removed with a fluoride (B91410) source (like TBAF) without affecting the POB ether. This orthogonality allows for the sequential unmasking of different hydroxyl groups in a polyhydroxylated molecule, which is a cornerstone of modern carbohydrate and natural product synthesis. nih.govorganic-chemistry.orgnih.govresearchgate.net

The table below outlines the conditions for the protection and deprotection of alcohols using the 4-pentyloxybenzyl group.

| Transformation | Reagents and Conditions | Comments |

| Protection | 4-Pentyloxybenzyl bromide, NaH, THF | Standard Williamson ether synthesis |

| 4-Pentyloxybenzyl trichloroacetimidate, TfOH (cat.), CH₂Cl₂ | For acid-sensitive substrates | |

| Deprotection | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂/H₂O | Oxidative cleavage; selective over Bn ethers |

| H₂, Pd/C | Catalytic hydrogenolysis; less selective, will also remove Bn groups | |

| Strong acid (e.g., TFA) | Can be used, but may not be compatible with other acid-labile groups |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Pentyloxybenzyl alcohol, and how can purity be optimized?

- Methodology : The synthesis typically involves Williamson ether synthesis, where a pentyloxy group is introduced to benzyl alcohol derivatives. For example, reacting 4-hydroxybenzyl alcohol with 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF) . Purity is enhanced via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the pentyloxy chain integration and aromatic substitution pattern (δ ~4.5 ppm for –OCH₂– and δ ~6.8–7.2 ppm for aromatic protons). FT-IR verifies hydroxyl (≈3300 cm⁻¹) and ether (≈1250 cm⁻¹) functional groups. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .

Q. How should researchers handle and store this compound to maintain stability?

- Methodology : Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Use desiccants to mitigate hygroscopicity. For lab handling, wear nitrile gloves, safety goggles, and work in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like alkylated isomers or oxidation derivatives?

- Methodology : Control stoichiometry (limit excess alkylating agents) and use low temperatures (0–5°C) during synthesis to reduce side reactions. Monitor reaction progress via TLC. Post-synthesis, employ preparative HPLC with a chiral column to separate stereoisomers, if applicable .

Q. What strategies resolve contradictions in solubility data reported for this compound?

- Methodology : Validate solubility in polar (water, methanol) and nonpolar (hexane, DCM) solvents using UV-Vis spectroscopy (λmax ~270 nm). Cross-reference with computational models (e.g., COSMO-RS) to predict solubility parameters. Discrepancies may arise from crystallinity differences; thus, report solvent pre-saturation methods .

Q. How can researchers assess the compound’s potential bioactivity (e.g., antioxidant or neuroprotective effects)?

- Methodology : Conduct DPPH/ABTS assays for antioxidant activity (IC₅₀ quantification). For neuroprotection, use in vitro models (e.g., SH-SY5Y cells under oxidative stress) and measure viability via MTT assay. Compare results to positive controls like ascorbic acid or Trolox .

Q. What advanced techniques elucidate the compound’s solid-state structure and intermolecular interactions?

- Methodology : Perform X-ray crystallography to determine crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions). For amorphous samples, use DSC to study thermal behavior (Tg, melting point) and PXRD to confirm crystallinity .

Q. How can degradation pathways be studied under accelerated stability conditions?

Retrosynthesis Analysis